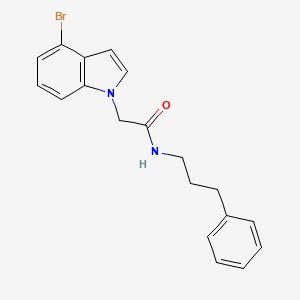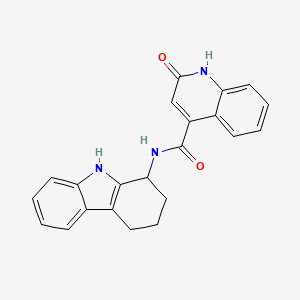![molecular formula C24H22N4O3 B11010457 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea](/img/structure/B11010457.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Attachment of the Phenylethyl Group: The benzimidazole core is then reacted with a phenylethyl halide in the presence of a base to form the desired intermediate.
Formation of the Benzodioxole Group: The final step involves the reaction of the intermediate with a benzodioxole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form reduced derivatives.
Substitution: The phenylethyl and benzodioxole groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Phenylethylbenzimidazole: Contains a phenylethyl group attached to the benzimidazole core.
Benzodioxole Derivatives: Compounds with a benzodioxole group that exhibit similar chemical reactivity.
Uniqueness
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-N’-(1,3-BENZODIOXOL-5-YLMETHYL)UREA is unique due to its combination of the benzimidazole, phenylethyl, and benzodioxole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(1,3-benzodioxol-5-ylmethyl)urea |
InChI |
InChI=1S/C24H22N4O3/c29-24(25-14-17-10-11-21-22(13-17)31-15-30-21)28-20(12-16-6-2-1-3-7-16)23-26-18-8-4-5-9-19(18)27-23/h1-11,13,20H,12,14-15H2,(H,26,27)(H2,25,28,29)/t20-/m0/s1 |
InChI Key |
UXBSURLDZZBLQF-FQEVSTJZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N[C@@H](CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11010375.png)
![6-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11010378.png)

![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B11010399.png)
![Furan-2-yl(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B11010406.png)
![trans-4-[({[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010415.png)
![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11010417.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11010425.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide](/img/structure/B11010426.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11010430.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B11010431.png)
![4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010439.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B11010450.png)
